molecular formula C4H7BrO2Zn B3029202 EthoxycarbonylMethylzinc broMide CAS No. 5764-82-9

EthoxycarbonylMethylzinc broMide

Cat. No. B3029202
CAS RN: 5764-82-9
M. Wt: 232.4 g/mol
InChI Key: ZOBKRULCWAQFGV-UHFFFAOYSA-L
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Description

EthoxycarbonylMethylzinc bromide is a chemical compound with the molecular formula C4H7BrO2Zn . It is used in various chemical reactions and has a molecular weight of 232.38 .


Molecular Structure Analysis

The molecular structure of EthoxycarbonylMethylzinc bromide consists of carbon ©, hydrogen (H), bromine (Br), oxygen (O), and zinc (Zn) atoms . The exact structure can be found in the MOL file associated with its MDL Number: MFCD22576721 .


Chemical Reactions Analysis

In the presence of tetrakis (triphenylphosphine) palladium, 2-iodo-4, 6-dimethylpyrimidine and 4-iodo-2, 6-dimethylpyrimidine reacted with ethoxycarbonylmethylzinc bromide (Reformatsky reagent) to give ethyl 4, 6-dimethyl-2-pyrimidineacetate and ethyl 2, 6-dimethyl-4-pyrimidineacetate, respectively .


Physical And Chemical Properties Analysis

EthoxycarbonylMethylzinc bromide has a molecular weight of 232.38 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Cross-Coupling Reactions in Organic Synthesis : It's used in cross-coupling reactions, such as the reaction of N-heteroaryl iodides with ethoxycarbonylmethylzinc bromide in the presence of a palladium catalyst. This process is instrumental in synthesizing pyrimidine derivatives (Yamanaka, An-Naka, Kondo, & Sakamoto, 1985).

  • Titrations in Analytical Chemistry : The compound has been recommended as a titrant in the determination of acidic anthraquinone dyestuffs, showcasing its role in analytical chemistry (Vytras, Symerský, Dogru, & Onur, 1981).

  • Synthesis of Functionalized Cyclohexene Derivatives : It has been used in the stereoselective synthesis of cyclohexene derivatives, providing a method for introducing difluoromethylenephosphonate units in a cyclic array (Yokomatsu, Kato, Sakuma, & Shibuya, 2003).

  • Corrosion Inhibition Studies : Ethoxycarbonylmethylzinc bromide derivatives have been investigated for their inhibitory performance in the corrosion of mild steel in an acidic medium (El-hajjaji et al., 2018).

  • Formation of Unique Compounds in Chemical Reactions : Its derivatives have been found to form unique types of compounds like phosphaminimides, demonstrating its utility in complex chemical synthesis (Cates & Li, 1987).

  • Condensation Reactions : It plays a role in condensation reactions, such as the formation of 1-ethoxycarbonylquinolizinium bromides from β-ketoenol ethers and substituted 2-pyridylacetates (Szychowski, Leniewski, Wróbel, & Glinka, 1992).

  • Environmental and Material Science : In environmental and material science, its derivatives have been used in the study of Fenton-like degradation of ethidium bromide by magnetic nanocatalysts, elucidating mechanisms and pathways of pollutant removal (Xie, Zheng, Ding, & Zhang, 2020).

Safety And Hazards

When handling EthoxycarbonylMethylzinc bromide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for EthoxycarbonylMethylzinc bromide were not found, research into similar compounds, such as those used in zinc–bromine rechargeable batteries, is ongoing . These batteries are considered powerful candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

properties

IUPAC Name

bromozinc(1+);ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7O2.BrH.Zn/c1-3-6-4(2)5;;/h2-3H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDAASXALYXZSG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)[CH2-].[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EthoxycarbonylMethylzinc broMide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Yamanaka, M Annaka, Y Kondo… - Chemical and …, 1985 - jstage.jst.go.jp
… of quinoline l-oxide with ethoxycarbonylmethylzinc bromide (Reformatsky reagent) did not … —heteroaryl halides with ethoxycarbonylmethylzinc bromide derived from ethyl bromoacetate …
Number of citations: 31 www.jstage.jst.go.jp
T Sakamoto, A Yasuhara, Y Kondo… - Chemical and …, 1994 - jstage.jst.go.jp
Palladium-catalyzed reaction of aryl and heteroaryl iodides with ethoxy (trialkylstannyl) acetylenes gave the ethoxyethynylarenes and-heteroarenes, which were easily transformed by …
Number of citations: 30 www.jstage.jst.go.jp
S Gundala, AF Khasanov, DS Kopchuk… - Polycyclic Aromatic …, 2022 - Taylor & Francis
… Cross-Coupling Reaction of N-Heteroaryl Iodides with Ethoxycarbonylmethylzinc Bromide in the Presence of Palladium Catalyst,” Chemical and Pharmaceutical Bulletin 33 (1985): 4309…
Number of citations: 1 www.tandfonline.com
東野武郎, 鷲巣哲治, 林英作 - YAKUGAKU ZASSHI, 1973 - jstage.jst.go.jp
… In the present series of work, quinazoline was taken up in place of carbonyl compounds and the Reformatsky reaction of quinazoline with ethoxycarbonylmethylzinc bromide was …
Number of citations: 2 www.jstage.jst.go.jp

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